(E)-N'-(2-oxoindolin-3-ylidene)-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanehydrazide
Description
This compound belongs to the class of hydrazide-isatin Schiff bases, characterized by a 2-oxoindolin-3-ylidene core linked to a hydrazide moiety. Its unique structural feature is the 1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl group, a rigid bicyclic system that enhances steric bulk and electronic effects. Such derivatives are designed to modulate biological activity through interactions with cellular targets like kinases or apoptosis regulators . The compound’s synthesis likely follows established methods for hydrazide-isatin conjugates, involving condensation of hydrazides with isatin derivatives under acidic reflux conditions .
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-20(2)13-8-10-21(20,3)19(29)25(18(13)28)11-9-15(26)23-24-16-12-6-4-5-7-14(12)22-17(16)27/h4-7,13,22,27H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAMJYXFHMWGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)CCC(=O)N=NC3=C(NC4=CC=CC=C43)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N'-(2-oxoindolin-3-ylidene)-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanehydrazide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may contribute to various pharmacological effects.
Chemical Structure
The compound can be described by the following structural formula:
Antimicrobial Properties
Research indicates that derivatives of indole and bicyclic compounds exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may possess similar properties due to the presence of the indole and azabicyclo frameworks which are known for their interaction with microbial enzymes and cell membranes.
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. The compound's structure suggests potential activity against various cancer cell lines. In vitro studies have shown that related compounds can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Neuropharmacological Effects
The bicyclic structure of this compound suggests possible interactions with neurotransmitter systems. Compounds with similar frameworks have been reported to act as monoamine reuptake inhibitors, which are crucial in treating depression and anxiety disorders. The potential for this compound to modulate serotonin and dopamine levels warrants further investigation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study examining the anticancer effects of related indole derivatives, compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). These findings suggest that this compound may exhibit similar or enhanced activity due to its unique structural components.
Scientific Research Applications
Biological Activities
Research has indicated that derivatives of the oxoindole scaffold exhibit a range of biological activities, including:
- Inhibition of Kinases :
- Antimicrobial Activity :
- Cholinesterase Inhibition :
Synthesis and Derivative Development
The synthesis of (E)-N'-(2-oxoindolin-3-ylidene)-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanehydrazide can be achieved through several synthetic methodologies that focus on constructing the bicyclic scaffold selectively . The enantioselective synthesis techniques are particularly noteworthy as they allow for the generation of compounds with specific stereochemical configurations that may enhance biological activity.
Case Study 1: Cancer Therapeutics
A series of studies on related hydrazide derivatives have shown promising results in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth. The structure of the compound allows for modifications that can optimize its efficacy against different cancer types.
Case Study 2: Antimicrobial Research
Research into the antimicrobial properties of oxoindole derivatives has led to the identification of compounds effective against resistant strains of bacteria. These findings support further investigation into their use as lead compounds for new antibiotic therapies.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
(a) Hydrazide-Isatin Derivatives with Heterocyclic Substituents
- Imidazothiazole Derivatives : Compounds like N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides () replace the bicyclic group with imidazothiazole. These exhibit anti-proliferative activity against MCF-7 breast cancer cells (IC₅₀: 8.2–12.4 µM), attributed to thiazole’s electron-withdrawing effects enhancing DNA intercalation .
- Valproic Hydrazide Analogues : N'-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazides () incorporate valproic acid-derived chains, showing moderate anticonvulsant and anticancer activity. Their linear alkyl chains improve solubility but reduce target specificity compared to the bicyclic group .
(b) Antioxidant and Anticancer Bishydrazones Compounds such as 3-((4-methoxyphenyl)(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)amino)-N′-(2-oxoindolin-3-ylidene)propanehydrazide () feature dual phenyl and diphenylamine substituents. These show potent activity against HT-29 colon cancer (IC₅₀: 4.5 µM) and antioxidant capacity (FRAP: 6.8 mM Fe²⁺/g), comparable to ascorbic acid. The target compound’s bicyclic group may enhance metabolic stability but reduce antioxidant efficacy due to steric hindrance .
Key Observations :
- The bicyclic substituent in the target compound likely improves target specificity for kinases or apoptosis regulators due to its rigid geometry, whereas linear chains (e.g., valproic derivatives) prioritize solubility .
- Antioxidant activity correlates with electron-donating groups (e.g., methoxy in bishydrazones), which the target compound lacks, suggesting its primary utility lies in anticancer applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
